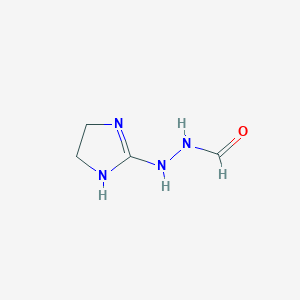
N'-(4,5-Dihydro-1H-imidazol-2-yl)formohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4,5-Dihydro-1H-imidazol-2-yl)formohydrazide is a chemical compound that belongs to the class of imidazoline derivatives Imidazolines are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-Dihydro-1H-imidazol-2-yl)formohydrazide typically involves the reaction of 4,5-dihydro-1H-imidazole with formohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as triethylamine can be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of N’-(4,5-Dihydro-1H-imidazol-2-yl)formohydrazide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4,5-Dihydro-1H-imidazol-2-yl)formohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different hydrazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of substituted imidazolines.
Wissenschaftliche Forschungsanwendungen
N’-(4,5-Dihydro-1H-imidazol-2-yl)formohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazoline receptors are involved.
Industry: It can be used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of N’-(4,5-Dihydro-1H-imidazol-2-yl)formohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazoline ring structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine
- 2-(p-Aminophenyl)-2-imidazoline
- N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide
Uniqueness
N’-(4,5-Dihydro-1H-imidazol-2-yl)formohydrazide is unique due to its specific formohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C4H8N4O |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
N-(4,5-dihydro-1H-imidazol-2-ylamino)formamide |
InChI |
InChI=1S/C4H8N4O/c9-3-7-8-4-5-1-2-6-4/h3H,1-2H2,(H,7,9)(H2,5,6,8) |
InChI-Schlüssel |
VATLUFRTZXPNQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)NNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol](/img/structure/B15245273.png)
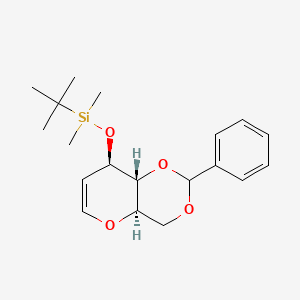
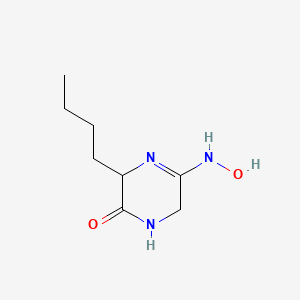
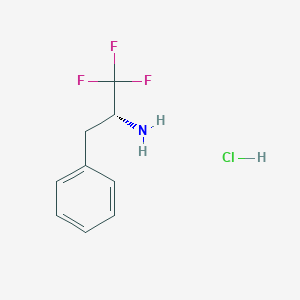
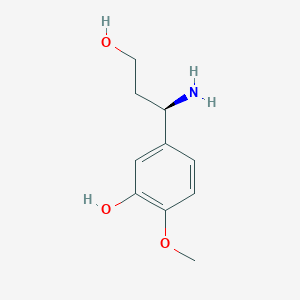
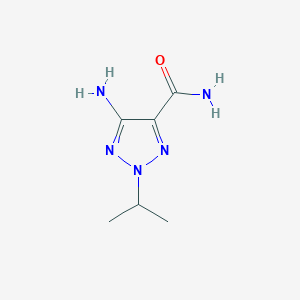
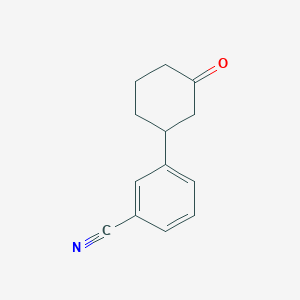
![5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15245311.png)
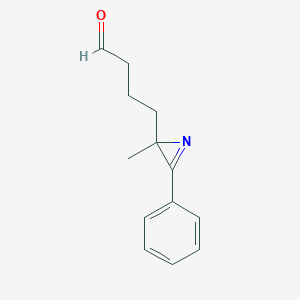
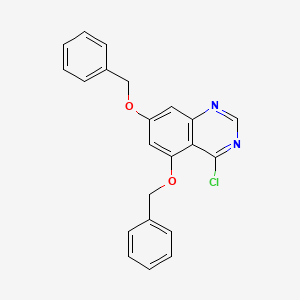
![5-Ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15245331.png)
![6-Methyloxazolo[5,4-b]pyridine-2-thiol](/img/structure/B15245334.png)
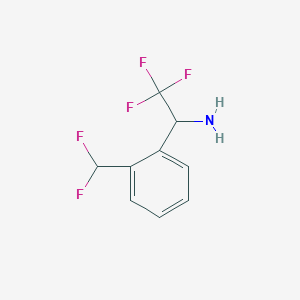
![2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B15245343.png)
